6-Methyl-1-tetralone chemical properties and uses
6-Methyl-1-tetralone chemical properties and uses
An In-depth Technical Guide to 6-Methyl-1-tetralone: Properties, Synthesis, and Applications
Introduction
6-Methyl-1-tetralone, a substituted aromatic ketone, serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] Its rigid bicyclic framework, composed of a fused benzene and cyclohexanone ring, provides a versatile scaffold for the construction of complex molecular architectures.[1][2] This guide offers a comprehensive overview of 6-methyl-1-tetralone, detailing its chemical and physical properties, spectroscopic signature, synthetic methodologies, and key applications. It is intended for researchers and professionals engaged in drug discovery and fine chemical synthesis who require a deep, practical understanding of this valuable building block.
Chemical Identity and Physicochemical Properties
6-Methyl-1-tetralone, also known by its IUPAC name 6-methyl-3,4-dihydronaphthalen-1(2H)-one, is an organic compound belonging to the ketone class.[1] The presence of a methyl group on the aromatic ring and a carbonyl group on the aliphatic ring dictates its reactivity and physical characteristics.[1]
Table 1: Physicochemical Properties of 6-Methyl-1-tetralone
| Property | Value | Source |
| CAS Number | 51015-29-3 | [1][3] |
| Molecular Formula | C₁₁H₁₂O | [1][3] |
| Molecular Weight | 160.21 g/mol | [1][3] |
| Appearance | Liquid | [1] |
| Synonyms | 3,4-Dihydro-6-methyl-1(2H)-naphthalenone, 6-Methyl-α-tetralone | [1][3] |
Spectroscopic Characterization
The structural elucidation and purity assessment of 6-Methyl-1-tetralone rely on standard spectroscopic techniques. The following data represent the expected spectral characteristics derived from its molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the other aliphatic protons. The methyl group protons would appear as a singlet in the aromatic region. The protons on the carbon adjacent to the carbonyl group (C2) and the benzylic protons (C4) would appear as triplets, while the protons at C3 would likely be a multiplet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display 11 unique signals corresponding to each carbon atom in the molecule. The carbonyl carbon will have a characteristic downfield shift (typically >190 ppm). Signals for the aromatic carbons and the aliphatic carbons will appear in their respective expected regions.
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[4] A strong absorption band is expected in the region of 1660-1690 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.[5] Weaker bands corresponding to aromatic C-H and aliphatic C-H stretching will also be present.
-
MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[4] The molecular ion peak (M+) would be observed at m/z = 160. Common fragmentation patterns may involve the loss of small molecules like CO or ethylene, as well as cleavage of the aliphatic ring.[5]
Synthesis and Reaction Pathways
Substituted tetralones are valuable intermediates in organic synthesis.[6] Their preparation often involves intramolecular cyclization reactions. A common and effective method for synthesizing the tetralone core is the Friedel-Crafts acylation followed by cyclization.
Conceptual Synthetic Workflow: Friedel-Crafts Approach
The synthesis of 6-Methyl-1-tetralone can be envisioned starting from toluene and a suitable four-carbon acylating agent, such as succinic anhydride or 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The initial Friedel-Crafts acylation reaction is followed by a reduction of the resulting keto-acid and subsequent intramolecular cyclization to form the tetralone ring system.
Caption: Generalized Friedel-Crafts synthesis pathway for 6-Methyl-1-tetralone.
Representative Experimental Protocol (Adapted from related syntheses)
The following protocol illustrates a general one-pot method for synthesizing a tetralone derivative, which is conceptually similar to the synthesis of 6-Methyl-1-tetralone.[7]
-
Reaction Setup: To a cooled (0-15°C) solution of anisole (as a model for toluene) in a suitable solvent like dichloroethane, slowly add a Lewis acid such as aluminum trichloride.[7]
-
Acylation: Add the acylating agent (e.g., 4-chlorobutyryl chloride) dropwise to the stirred mixture, maintaining the low temperature to control the reaction and minimize side products.[7]
-
Cyclization: After the initial acylation is complete, the reaction temperature is raised to 70-120°C. The intermediate formed in the first step undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to form the tetralone ring.[7]
-
Workup: Cool the reaction mixture and quench by pouring it over ice-water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the high-purity tetralone.[8][9]
Chemical Reactivity and Applications
The utility of 6-Methyl-1-tetralone stems from the reactivity of its ketone functional group and its robust bicyclic structure.
Core Reactivity
The carbonyl group is susceptible to a variety of chemical transformations, including:
-
Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignard reagents) and other nucleophiles.[1]
-
Condensation Reactions: Can undergo aldol condensation and related reactions at the alpha-carbon.[1]
-
Reduction: The ketone can be reduced to the corresponding alcohol (a tetralol).
-
Aromatization: Under certain catalytic conditions, the tetralone can be aromatized to form a substituted naphthol derivative, a highly valuable class of compounds.[10]
Applications in Synthesis
Tetralone derivatives are crucial building blocks for a wide array of biologically active molecules and natural products.[6][11][12]
-
Medicinal Chemistry: The tetralone scaffold is present in numerous pharmaceutical agents, including antidepressants and acetylcholinesterase inhibitors for treating Alzheimer's disease.[12]
-
Steroid Synthesis: Substituted tetralones, particularly 6-methoxy-1-tetralone, are foundational starting materials in the total synthesis of steroidal drugs like mifepristone and various progestogens.[7][11] The principles are directly applicable to methyl-substituted analogues.
-
Agrochemicals: The related compound 1-naphthol, which can be synthesized from 1-tetralone, is a precursor to insecticides like carbaryl.[10]
Sources
- 1. CAS 51015-29-3: 6-Methyl-1-tetralone | CymitQuimica [cymitquimica.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 3,4-dihydro-6-methylnaphthalen-1(2H)-one | C11H12O | CID 162620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]
- 8. 6-methoxy-1-tetralone | 1078-19-9 [chemicalbook.com]
- 9. 6-methoxy-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 10. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
Figure 1. Chemical structures of 1-tetralone and 6-Methyl-1-tetralone.
Figure 1: Chemical structures of the four positional isomers of Methyl-1-tetralone.
